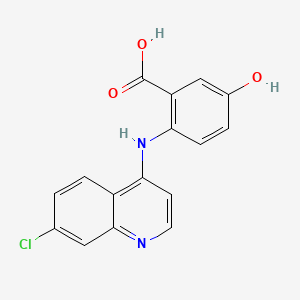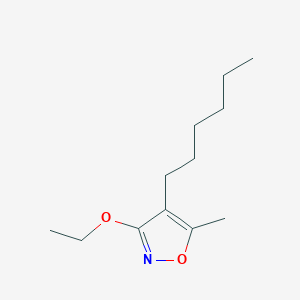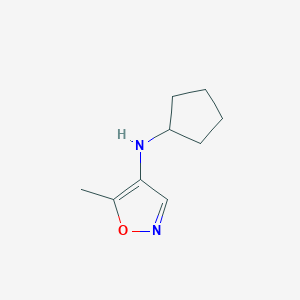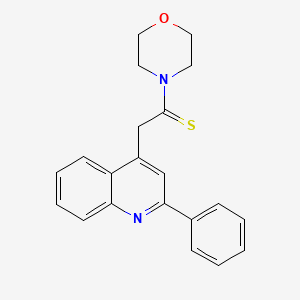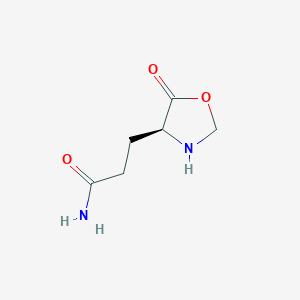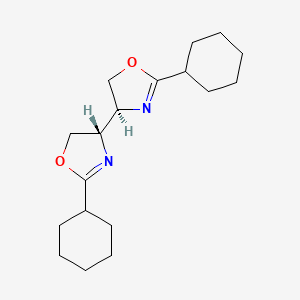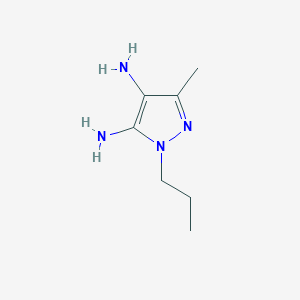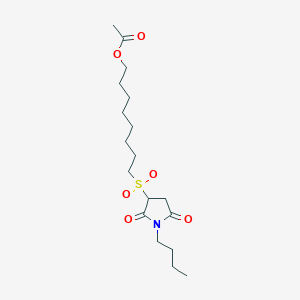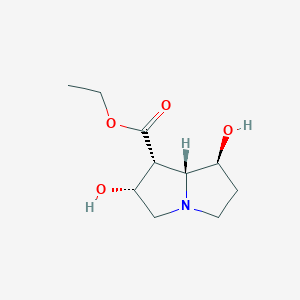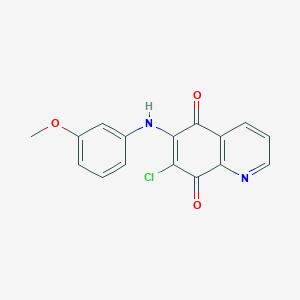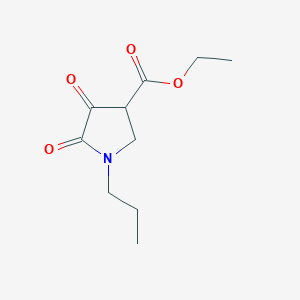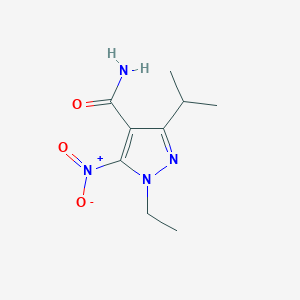
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide typically involves the nitration of a pyrazole precursor followed by carboxamide formation. A common synthetic route includes the nitration of 1-ethyl-3-isopropyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out at elevated temperatures to ensure complete nitration. The resulting nitro compound is then subjected to amidation using appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 1-Ethyl-3-isopropyl-5-amino-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The carboxamide group enhances the compound’s binding affinity to target proteins, facilitating its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but different alkyl substituents.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar nitro and carboxylate groups but different alkyl substituents
Uniqueness: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is unique due to its specific combination of ethyl and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N4O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-ethyl-5-nitro-3-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12-9(13(15)16)6(8(10)14)7(11-12)5(2)3/h5H,4H2,1-3H3,(H2,10,14) |
InChI-Schlüssel |
JNGXQZZWCYLVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C(C)C)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


